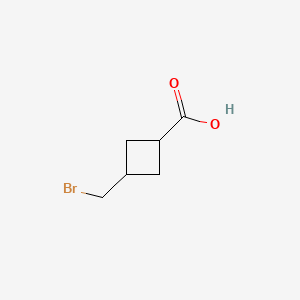

3-(Bromomethyl)cyclobutanecarboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(bromomethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXSTQZHSQTEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693396 | |

| Record name | 3-(Bromomethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10555-42-7 | |

| Record name | 3-(Bromomethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological and physicochemical properties. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold, offering a unique three-dimensional geometry that can enhance metabolic stability, improve binding affinity, and provide novel intellectual property.[1] 3-(Bromomethyl)cyclobutanecarboxylic acid is a bifunctional building block that masterfully combines the conformational rigidity of the cyclobutane core with two versatile reactive handles: a carboxylic acid and a primary alkyl bromide. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application. This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity and handling.

Core Chemical Properties

The essential physicochemical data for this compound are summarized below. This data is aggregated from various chemical suppliers and databases, providing a reliable reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 10555-42-7 | [2][3] |

| Molecular Formula | C₆H₉BrO₂ | [3][4][5][6] |

| Molecular Weight | 193.04 g/mol | [2][3][6] |

| Purity | Typically ≥97% | [2] |

| InChI Key | RKXSTQZHSQTEJW-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | C1C(CC1C(=O)O)CBr | [4][5] |

| Monoisotopic Mass | 191.97859 Da | [4] |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile. While specific experimental data is proprietary to individual laboratories, a predictive analysis based on established principles provides a reliable guide for characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorptions of the functional groups. A very broad peak is expected in the 3400–2500 cm⁻¹ region, typical of the O-H stretching vibration of a carboxylic acid dimer.[7] A sharp, strong absorption around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[7] The C-Br stretch will appear in the fingerprint region, typically between 600-500 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would show several key signals. The acidic proton of the carboxyl group would appear as a broad singlet far downfield, typically >10 ppm. The two protons of the bromomethyl group (-CH₂Br) would likely appear as a doublet around 3.5 ppm. The protons on the cyclobutane ring would produce complex multiplets in the 1.5-3.0 ppm range due to restricted rotation and complex spin-spin coupling.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR would feature a signal for the carbonyl carbon around 175-180 ppm. The carbon of the bromomethyl group (-CH₂Br) would be expected in the 30-40 ppm range. The carbons of the cyclobutane ring would appear as multiple signals in the 20-45 ppm region.

Synthesis and Chemical Reactivity

The utility of this compound stems from its synthetic accessibility and the orthogonal reactivity of its functional groups.

Synthetic Pathway Overview

The synthesis of cyclobutane derivatives has historically been challenging.[8] However, modern methods have made them more accessible. A common strategy for synthesizing substituted cyclobutanes involves the derivatization of a pre-formed cyclobutane core. For instance, cyclobutanecarboxylic acid can be synthesized via the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[9][10][11] The subsequent introduction of the bromomethyl group can be achieved through various methods, often involving a precursor like 3-methylcyclobutanecarboxylic acid.

Below is a representative, logical workflow for its synthesis.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Bromomethyl)cyclobutane-1-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. CAS 10555-42-7 | 2221-9-09 | MDL MFCD16657509 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. PubChemLite - this compound (C6H9BrO2) [pubchemlite.lcsb.uni.lu]

- 5. cenmed.com [cenmed.com]

- 6. cenmed.com [cenmed.com]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Cyclobutanecarboxylic acid | 3721-95-7 [chemicalbook.com]

synthesis of 3-(Bromomethyl)cyclobutanecarboxylic acid

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)cyclobutanecarboxylic Acid

A Foreword for the Modern Researcher

The synthesis of complex molecules is a cornerstone of drug discovery and materials science. Among the vast array of molecular scaffolds, cyclobutane derivatives hold a unique position due to their conformational constraints and ability to introduce three-dimensional diversity. This compound is a particularly valuable building block, offering two distinct functional handles for further chemical modification. This guide provides a comprehensive overview of a robust synthetic strategy for this compound, intended for researchers and professionals in the chemical sciences. The methodologies presented are grounded in established chemical principles and supported by relevant literature, aiming to provide a practical and scientifically rigorous resource.

Strategic Approach to the Synthesis of this compound

A logical and efficient synthesis of the target molecule, this compound, necessitates a multi-step approach that begins with a readily available starting material. A plausible and well-controlled synthetic pathway commences with either the cis- or trans-isomer of cyclobutane-1,3-dicarboxylic acid. The core of this strategy involves the selective functionalization of one of the two carboxylic acid groups. This is achieved through a protection-deprotection sequence coupled with functional group interconversions.

The overall synthetic workflow can be visualized as follows:

Caption: A multi-step synthetic approach to this compound.

Part I: Synthesis of Key Intermediates

Step 1: Monoesterification of Cyclobutane-1,3-dicarboxylic Acid

The initial step in this synthetic sequence is the selective protection of one of the carboxylic acid groups as a methyl ester. This differentiation is crucial for the subsequent selective reduction.

Caption: Conversion of the diacid to its monomethyl ester.

Experimental Protocol:

-

To a solution of cyclobutane-1,3-dicarboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-(methoxycarbonyl)cyclobutanecarboxylic acid.[1]

| Reagent/Solvent | Molar Eq. / Volume | Purpose |

| Cyclobutane-1,3-dicarboxylic acid | 1.0 | Starting Material |

| Methanol | 5-10 volumes | Reagent and Solvent |

| Sulfuric Acid (conc.) | 0.05 | Catalyst |

| Ethyl Acetate | As needed | Extraction Solvent |

| Water, Brine | As needed | Aqueous Wash |

| Sodium Sulfate (anhydrous) | As needed | Drying Agent |

Step 2: Selective Reduction of the Carboxylic Acid

With one carboxylic acid group protected as a methyl ester, the remaining free carboxylic acid can be selectively reduced to a primary alcohol. Borane complexes are well-suited for this transformation, as they typically do not reduce esters under mild conditions.

Caption: Selective reduction of the carboxylic acid to a primary alcohol.

Experimental Protocol:

-

Dissolve 3-(methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-20 volumes) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, ~1.5-2.0 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

-

Remove the solvent under reduced pressure and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-(hydroxymethyl)cyclobutanecarboxylate.

| Reagent/Solvent | Molar Eq. / Volume | Purpose |

| 3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1.0 | Substrate |

| Tetrahydrofuran (anhydrous) | 10-20 volumes | Solvent |

| Borane-THF complex | 1.5-2.0 | Reducing Agent |

| Water/Methanol | As needed | Quenching Agent |

| Ethyl Acetate | As needed | Extraction Solvent |

| Saturated Sodium Bicarbonate | As needed | Aqueous Wash |

Part II: Synthesis of this compound

Step 3: Bromination of the Primary Alcohol

The conversion of the primary alcohol to the corresponding bromide is a key step. The Appel reaction, utilizing triphenylphosphine and a bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr4), is a reliable method for this transformation.[2][3]

Caption: Bromination of the primary alcohol via the Appel reaction.

Experimental Protocol:

-

Dissolve methyl 3-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (CH2Cl2) (10-15 volumes) under an inert atmosphere.

-

Add triphenylphosphine (PPh3, 1.2 eq) to the solution and cool to 0 °C.

-

Add N-bromosuccinimide (NBS, 1.2 eq) portion-wise, keeping the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for completion by TLC.

-

Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford methyl 3-(bromomethyl)cyclobutanecarboxylate.

| Reagent/Solvent | Molar Eq. / Volume | Purpose |

| Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 1.0 | Substrate |

| Dichloromethane (anhydrous) | 10-15 volumes | Solvent |

| Triphenylphosphine (PPh3) | 1.2 | Reagent |

| N-Bromosuccinimide (NBS) | 1.2 | Brominating Agent |

Step 4: Hydrolysis of the Methyl Ester

The final step is the saponification of the methyl ester to yield the target carboxylic acid.

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol:

-

Dissolve methyl 3-(bromomethyl)cyclobutanecarboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Acidify the reaction mixture to pH ~2-3 with dilute hydrochloric acid (e.g., 1 M HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

| Reagent/Solvent | Molar Eq. / Volume | Purpose |

| Methyl 3-(bromomethyl)cyclobutanecarboxylate | 1.0 | Substrate |

| THF/Water | 3:1 v/v | Solvent |

| Lithium Hydroxide (LiOH) | 1.5-2.0 | Base for Hydrolysis |

| Hydrochloric Acid (1 M) | As needed | Acidification |

| Ethyl Acetate | As needed | Extraction Solvent |

Mechanistic Insights and Causality

The choice of reagents and reaction conditions in this synthetic sequence is dictated by the principles of functional group compatibility and reactivity.

-

Monoesterification: The use of a catalytic amount of strong acid in an excess of methanol favors the formation of the monomethyl ester. The reaction is an equilibrium process, and the large excess of methanol drives it towards the product.

-

Selective Reduction: Borane (BH3) is an electrophilic reducing agent that preferentially reacts with the electron-rich carbonyl of the carboxylic acid over the less reactive ester carbonyl. This selectivity is key to the success of this synthetic route.

-

Appel Reaction: The reaction of the alcohol with triphenylphosphine and NBS proceeds through a phosphonium salt intermediate. The bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an SN2 fashion, leading to the desired alkyl bromide with inversion of configuration if the carbon were chiral.

Characterization and Purity Assessment

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess isomeric purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, O-H, C-Br).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and intermediates.

Safety Precautions

-

Borane-THF complex: Highly flammable and reacts violently with water. Handle under an inert atmosphere and quench with care.

-

N-Bromosuccinimide: A lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Triphenylphosphine: Can cause skin and eye irritation.

-

Concentrated Sulfuric Acid and Hydrochloric Acid: Highly corrosive. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

- Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed.

- Applied synthesis method for bromocyclobutane.

- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

- Preparation method of bromomethyl cyclobutane.

- trans-Cyclobutane-1,3-dicarboxylic acid. Biosynth.

- Preparation of Cyclobutenone. Organic Syntheses.

- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

- Cyclobutanecarboxylic acid synthesis. ChemicalBook.

- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry.

- 1,3-Cyclobutanedicarboxylic acid, monomethyl ester, cis-. CymitQuimica.

- Cyclobutane-1,3-dicarboxylic acid. Santa Cruz Biotechnology.

- This compound (C6H9BrO2). PubChemLite.

- 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses.

- Synthesis method of 3-oxocyclobutanecarboxylic acid.

- 3-chlorocyclobutanecarboxylic acid. Organic Syntheses.

- studies toward the stereocontrolled synthesis of cyclobutane deriv

- Cyclobutane-1,3-Diacid (CBDA)

- Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.

- international application published under the patent cooperation tre

- 3-Bromocyclobutane-1-carboxylic acid. PubChem.

- Transition-metal-free decarboxylative bromination of arom

- Bromination of hydroxyaromatic compounds.

- 3-Bromo-cyclopentanecarboxylic acid. PubChem.

- 3-(Ethoxymethyl)cyclobutanecarboxylic acid. PubChem.

Sources

- 1. 1,3-Cyclobutanedicarboxylic acid, monomethyl ester, cis- [cymitquimica.com]

- 2. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 3. CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(Bromomethyl)cyclobutanecarboxylic Acid (CAS No. 10555-42-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Bromomethyl)cyclobutanecarboxylic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry. Its rigid, puckered cyclobutane core offers a unique three-dimensional scaffold that can impart favorable pharmacological properties, such as metabolic stability and precise vectoral orientation of substituents.[1] This guide provides a comprehensive overview of its physicochemical properties, validated synthesis protocols, characteristic reactivity, and strategic applications in modern drug discovery, serving as a critical resource for scientists leveraging this versatile intermediate.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane ring, once considered an exotic motif, is now increasingly utilized by medicinal chemists to navigate complex biological landscapes.[1] Unlike flexible aliphatic chains or flat aromatic rings, the puckered three-dimensional structure of cyclobutane provides a conformationally restricted framework.[1] This rigidity can be advantageous in drug design for several reasons:

-

Improved Metabolic Stability: The strained carbocyclic ring is often more resistant to metabolic degradation compared to linear alkyl chains.[1]

-

Precise Pharmacophore Orientation: The defined geometry allows for the precise placement of key interacting groups, potentially enhancing binding affinity and selectivity for a biological target.[1]

-

Novel Chemical Space: Incorporating this scaffold allows for the exploration of novel areas of chemical space, moving away from "flatland" molecules and increasing the likelihood of discovering unique biological activities.[1]

This compound, CAS 10555-42-7, embodies these advantages in a synthetically accessible package. It features two orthogonal reactive handles: a carboxylic acid and a primary alkyl bromide. This bifunctionality allows for sequential, controlled derivatization, making it an ideal linker or core scaffold for constructing complex molecules, including PROTACs and targeted therapeutics.[2]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 10555-42-7 | [3][4] |

| Molecular Formula | C₆H₉BrO₂ | [4][5] |

| Molecular Weight | 193.04 g/mol | [4] |

| Monoisotopic Mass | 191.97859 Da | [5] |

| SMILES | C1C(CC1C(=O)O)CBr | [5] |

| InChIKey | RKXSTQZHSQTEJW-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 1.3 | [5] |

| Purity (Typical) | ≥95% |

Synthesis and Purification

The synthesis of this compound is not trivial and typically starts from precursors like cyclobutane-1,3-dicarboxylic acid or related structures. A common and logical synthetic strategy involves the selective reduction of one carboxylic acid group in a 1,3-diacid precursor to a primary alcohol, followed by its conversion to the corresponding bromide.

A Validated Synthetic Workflow

The following protocol outlines a robust, multi-step synthesis starting from the more accessible 1,1-cyclobutanedicarboxylic acid. This approach ensures high purity and predictable outcomes.

Step-by-Step Protocol (Illustrative - Step 3):

Causality: This final step converts the key intermediate, 3-(hydroxymethyl)cyclobutanecarboxylic acid, into the target compound. Phosphorus tribromide (PBr₃) is often chosen for this transformation as it is highly effective for converting primary alcohols to alkyl bromides under relatively mild conditions, minimizing side reactions like esterification that could occur with HBr at high temperatures.

-

Reaction Setup: To a solution of 3-(hydroxymethyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous diethyl ether, cooled to 0 °C in an ice bath, add phosphorus tribromide (0.4 eq) dropwise under a nitrogen atmosphere. The inert atmosphere is crucial to prevent reactions with atmospheric moisture.

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up and Purification: Carefully quench the reaction by pouring it onto ice water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The power of this building block lies in the differential reactivity of its two functional groups. This allows for a modular and strategic approach to building complex molecular architectures.

Reactivity of the Carboxylic Acid

The carboxylic acid moiety undergoes standard transformations, providing a reliable anchor point for amides, esters, and other derivatives.

-

Amide Bond Formation: Coupling with amines using standard reagents like HATU, HOBt/EDC, or conversion to the acid chloride (with SOCl₂ or oxalyl chloride) followed by amine addition is highly efficient. This is the most common application in drug discovery for linking to other fragments.

-

Esterification: Fischer esterification (acid catalysis with alcohol) or reaction with alkyl halides under basic conditions (e.g., Cs₂CO₃, KI) provides the corresponding esters. The methyl ester is a common derivative used in synthesis.[2][6]

Reactivity of the Bromomethyl Group

The primary alkyl bromide is a potent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions.

-

N-Alkylation: Reaction with primary or secondary amines introduces nitrogen-containing functionalities.

-

O-Alkylation: Alkylation of phenols or alcohols under basic conditions forms ether linkages.

-

S-Alkylation: Reaction with thiols or thiophenols yields thioethers.

-

C-Alkylation: It can serve as an alkylating agent for soft carbon nucleophiles like malonic esters.

Applications in Drug Discovery and Development

The unique properties of the 1,3-disubstituted cyclobutane core make it a valuable scaffold in modern medicinal chemistry.

Case Study: RORγt Inverse Agonists

Retinoic acid receptor-related orphan receptor γt (RORγt) is a key regulator of the immune response and a target for autoimmune diseases.[7] The development of potent and selective inverse agonists is a major therapeutic goal. In the synthesis of TAK-828F, a clinical candidate, a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold was essential.[7] While not the exact title compound, the synthesis of this core highlights the importance of controlling the stereochemistry on the cyclobutane ring, a principle that directly applies to derivatives of this compound. The rigid cyclobutane core was used to correctly orient the pharmacophoric groups for optimal interaction with the receptor binding site.[7]

Use as a Bifunctional Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2] PROTACs consist of a target-binding ligand and an E3 ligase-binding ligand, connected by a chemical linker. The nature of the linker—its length, rigidity, and exit vectors—is critical for optimal ternary complex formation and degradation efficacy. This compound and its ester derivatives are marketed as PROTAC linkers.[2] The cyclobutane core provides a rigid spacer, while the two functional groups allow for sequential attachment to the two different ligands, offering precise control over the linker's structure.

Safety, Handling, and Storage

As a reactive alkylating agent and an acid, this compound requires careful handling.

-

Hazards: It is expected to be corrosive and cause skin and eye irritation or damage.[8] As an alkylating agent, it should be treated as potentially toxic and mutagenic.

-

Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.

Conclusion

This compound is a high-value synthetic intermediate that provides medicinal chemists with a powerful tool for creating novel, three-dimensional molecules. Its rigid scaffold, combined with its orthogonal reactive sites, enables the construction of complex and potent therapeutic agents, from targeted inhibitors to advanced modalities like PROTACs. A thorough understanding of its synthesis, reactivity, and strategic application is essential for any research program aiming to leverage the unique advantages of the cyclobutane motif in drug discovery.

References

-

E. H. White, F. W. Bachelor. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available: [Link]

-

Y. Chen, et al. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports. Available: [Link]

-

A. K. M. Anisuzzaman, F. Alam, A. H. Soloway. (n.d.). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. Available: [Link]

-

Y. Tanaka, et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. Available: [Link]

-

ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available: [Link]

-

PubChemLite. (n.d.). This compound (C6H9BrO2). Available: [Link]

-

National Center for Biotechnology Information. (2024). Cyclobutanecarboxylic acid, 3-methyl-. PubChem Compound Summary for CID 3044406. Available: [Link]

- Google Patents. (n.d.). US2855427A - Continuous process for preparation of pure methyl borate.

-

PubChemLite. (n.d.). 3-(hydroxymethyl)cyclobutanecarboxylic acid (C6H10O3). Available: [Link]

-

ChemBK. (2024). Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester. Available: [Link]

-

Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Available: [Link]

-

National Center for Biotechnology Information. (2024). 3-Bromo-cyclopentanecarboxylic acid. PubChem Compound Summary for CID 5053971. Available: [Link]

-

National Center for Biotechnology Information. (2024). 3-Bromocyclobutane-1-carboxylic acid. PubChem Compound Summary for CID 21540882. Available: [Link]

-

National Center for Biotechnology Information. (2024). Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. PubChem Compound Summary for CID 53476045. Available: [Link]

- Google Patents. (n.d.). US2863835A - Perborate composition.

-

National Center for Biotechnology Information. (2024). 3,3-Dimethylcyclobutanecarboxylic acid. PubChem Compound Summary for CID 215106. Available: [Link]

-

Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available: [Link]

-

SpectraBase. (n.d.). Cyclobutanecarboxylic acid. Available: [Link]

-

Cenmed Enterprises. (n.d.). 3-(bromomethyl)cyclobutane-1-carboxylic acid (C007B-338665). Available: [Link]

-

Chongqing Chemdad Co. (n.d.). Cyclobutanecarboxylic acid, 3-(hydroxymethyl)-, cis-. Available: [Link]

-

Crysdot LLC. (n.d.). This compound. Available: [Link]

-

Cenmed Enterprises. (n.d.). 3-(bromomethyl)cyclobutane-1-carboxylic acid (C007B-338663). Available: [Link]

-

W. P. Unsworth, et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. CAS 10555-42-7 | 2221-9-09 | MDL MFCD16657509 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. cenmed.com [cenmed.com]

- 5. PubChemLite - this compound (C6H9BrO2) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | C7H11BrO2 | CID 13585217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Bromocyclobutane-1-carboxylic acid | C5H7BrO2 | CID 21540882 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-(Bromomethyl)cyclobutanecarboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. The cyclobutane motif, a strained four-membered ring, is of increasing interest in medicinal chemistry for its ability to impart unique conformational constraints and serve as a versatile synthetic scaffold.[1][2] This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and spectroscopic techniques required for the unambiguous structure elucidation of 3-(Bromomethyl)cyclobutanecarboxylic acid, a substituted cyclobutane derivative. We will explore a multi-technique approach, integrating Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices, the interpretation of spectral data, and the logical workflow to assemble the final structure are detailed, providing a robust framework for the characterization of complex small molecules.

Introduction: The Analytical Challenge

This compound presents a multifaceted analytical challenge. The structure combines a carboxylic acid, an alkyl bromide, and a cyclobutane ring, which can exist as cis and trans diastereomers. Each of these features contributes distinct spectroscopic signatures that must be correctly identified and pieced together. The primary objective is to confirm the molecular formula, identify all functional groups, and establish the complete connectivity of the atoms, including the relative stereochemistry of the substituents on the cyclobutane ring.

The logical workflow for this elucidation process is a systematic integration of data from multiple analytical techniques. Each step validates the previous one and provides new information to build a complete structural picture.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Mass spectrometry (MS) is the initial and most crucial step, providing the molecular weight and elemental formula. For a halogenated compound, MS offers a highly characteristic signature.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Data & Interpretation:

The molecular formula of this compound is C₆H₉BrO₂. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3] This results in a distinctive isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments.

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Key Information |

| [M]⁺ | 192 | 194 | Confirms Molecular Weight. The ~1:1 ratio of the M⁺ and M+2 peaks is a definitive indicator of one bromine atom. |

| [M-Br]⁺ | 113 | - | Loss of the bromine atom. This fragment helps confirm the mass of the non-brominated portion of the molecule. |

| [M-COOH]⁺ | 147 | 149 | Loss of the carboxylic acid group as a radical. The preservation of the isotopic pattern indicates the bromine is not part of this fragment. |

| [C₄H₆-CH₂Br]⁺ | 93 | 95 | A common fragmentation pathway for cycloalkanes involves ring-opening and subsequent cleavage. |

The presence of the characteristic M⁺ and M+2 peaks with nearly equal intensity is the most critical piece of evidence from the mass spectrum, strongly indicating the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded as the infrared beam passes through the crystal and is absorbed by the sample at specific frequencies corresponding to bond vibrations.

Expected Data & Interpretation:

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. The C-Br stretch is also expected, though it is typically weaker and in the fingerprint region.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | This very broad and strong absorption is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4][5] |

| ~2950 (medium) | C-H stretch (sp³) | Alkyl (Cyclobutane) | Aliphatic C-H stretches from the cyclobutane ring and the bromomethyl group. |

| ~1710 (strong) | C=O stretch | Carboxylic Acid | A strong, sharp peak indicating the carbonyl group. Its position suggests a saturated carboxylic acid.[6][7] |

| 1320-1210 (medium) | C-O stretch | Carboxylic Acid | Coupled with the O-H bend, this absorption further confirms the carboxylic acid moiety.[4] |

| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid | Another characteristic broad peak for a carboxylic acid dimer.[4] |

| 650-550 (weak-medium) | C-Br stretch | Alkyl Bromide | This absorption confirms the presence of the carbon-bromine bond, though it may be difficult to assign definitively in the complex fingerprint region. |

The combination of the extremely broad O-H stretch and the strong C=O stretch at ~1710 cm⁻¹ provides unequivocal evidence for the presence of a carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

1D Spectra Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.

-

2D Spectra Acquisition: A series of 2D experiments (COSY, HSQC, HMBC) are performed to establish correlations between nuclei.

Predicted ¹H and ¹³C NMR Data

Based on known chemical shifts for cyclobutanes, carboxylic acids, and alkyl bromides, we can predict the approximate chemical shifts for this compound.[8][9] The structure, including atom numbering, is shown below.

Caption: Numbering scheme for this compound.

Table of Predicted ¹H NMR Chemical Shifts:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-1 | ~11-12 | broad s | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.[6] Its signal disappears upon D₂O exchange. |

| H-5 | ~3.4-3.6 | d | 2H | Protons on a carbon adjacent to bromine are deshielded. Expected to be a doublet due to coupling with H-3. |

| H-3 | ~2.8-3.2 | m | 1H | Methine proton adjacent to two CH₂ groups and the bromomethyl group. Complex multiplicity is expected. |

| H-1' | ~2.6-2.9 | m | 1H | Methine proton bearing the carboxylic acid is deshielded by the carbonyl group. |

| H-2, H-4 | ~2.0-2.5 | m | 4H | Diastereotopic methylene protons of the cyclobutane ring. They will exhibit complex splitting patterns and may overlap.[8] |

Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C=O | ~175-180 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[10] |

| C-1' | ~40-45 | Methine carbon attached to the electron-withdrawing carboxylic acid group. |

| C-3 | ~35-40 | Methine carbon of the cyclobutane ring. |

| C-5 | ~33-38 | Methylene carbon directly attached to the electronegative bromine atom. |

| C-2, C-4 | ~25-30 | Methylene carbons of the cyclobutane ring. |

2D NMR: Connecting the Pieces

2D NMR experiments reveal through-bond correlations, allowing for the unambiguous assembly of molecular fragments.

COSY (Correlation Spectroscopy): H-H Connectivity

The COSY spectrum shows correlations between protons that are coupled to each other (typically over 2-3 bonds).

Caption: Expected key COSY correlations.

-

H-5 ↔ H-3: A cross-peak will connect the bromomethyl protons (H-5) to the methine proton at C-3.

-

H-3 ↔ H-2/H-4: H-3 will show correlations to the methylene protons on both C-2 and C-4.

-

H-1' ↔ H-2/H-4: The carboxylic methine proton (H-1') will also correlate with the methylene protons on C-2 and C-4.

-

H-2 ↔ H-4: The diastereotopic protons on C-2 will show geminal coupling to each other, and vicinal coupling to the protons on C-4. This network of correlations will confirm the four-membered ring structure.

HSQC (Heteronuclear Single Quantum Coherence): C-H Direct Correlation

The HSQC spectrum correlates each proton signal with the carbon signal of the atom it is directly attached to. This allows for the definitive assignment of carbon chemical shifts based on the already assigned proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity

The HMBC experiment is pivotal for piecing together the entire molecule. It shows correlations between protons and carbons that are separated by 2-3 bonds.

Caption: Key expected HMBC correlations.

-

H-5 → C-3 & C-2/C-4: The bromomethyl protons (H-5) will show a 2-bond correlation to C-3 and 3-bond correlations to C-2 and C-4, firmly attaching the bromomethyl group to the ring.

-

H-1' → C=O & C-2/C-4: The methine proton at the carboxylic acid position will show a 2-bond correlation to the carbonyl carbon and 2-bond correlations to C-2 and C-4, confirming the attachment of the carboxylic acid.

-

H-2/H-4 → C-1' & C-3: The ring methylene protons will show correlations to both methine carbons, completing the connectivity map of the cyclobutane ring.

Conclusion: Final Structure Confirmation

The integrated data from MS, FTIR, and a full suite of NMR experiments provides an unambiguous elucidation of the structure of this compound.

-

MS confirms the molecular formula C₆H₉BrO₂ and the presence of one bromine atom.

-

FTIR confirms the presence of a carboxylic acid functional group.

-

¹H and ¹³C NMR provide the number and type of proton and carbon environments.

-

COSY, HSQC, and HMBC establish the precise connectivity of the atoms, confirming the 3-substituted cyclobutane-1-carboxylic acid skeleton.

The final step, distinguishing between the cis and trans isomers, can often be inferred from the proton-proton coupling constants and through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. Generally, the coupling constants between vicinal protons on a cyclobutane ring are different for cis and trans orientations, although this can be complex due to the puckered nature of the ring. A NOESY experiment would provide the most definitive evidence by showing spatial proximity between protons on the same face of the ring.

This systematic, multi-technique approach ensures a self-validating and trustworthy structural assignment, essential for the progression of any research or development program.

References

-

NMR Spectroscopy of Cyclobutanes. ResearchGate.[Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.[Link]

-

1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry.[Link]

-

Spectroscopy of Carboxylic Acid Derivatives. JoVE.[Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

-

IR: carboxylic acids. University of Calgary.[Link]

-

NMR Chemical Shift Values Table. Chemistry Steps.[Link]

-

13C NMR Spectroscopy. Chemistry LibreTexts.[Link]

-

mass spectrum of bromomethane fragmentation pattern. Doc Brown's Chemistry.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to 3-(Bromomethyl)cyclobutanecarboxylic Acid: Sourcing, Synthesis, and Strategic Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. Small, strained carbocycles, particularly cyclobutanes, have emerged as valuable scaffolds for imparting unique three-dimensional character to drug candidates.[1] The rigid, puckered structure of the cyclobutane ring offers a powerful tool for conformational restriction, improving metabolic stability, and serving as a bioisostere for larger or more flexible groups.[1]

3-(Bromomethyl)cyclobutanecarboxylic acid (CAS No. 10555-42-7) is a bifunctional building block of significant interest. It combines the desirable conformational constraints of the cyclobutane core with two orthogonal reactive handles: a carboxylic acid and a primary alkyl bromide. This arrangement allows for sequential, selective chemical modifications, making it an attractive starting point for the synthesis of complex molecules and chemical libraries. This guide provides an in-depth analysis of its commercial availability, quality considerations, and strategic application in research and development.

Commercial Availability and Procurement Strategy

While not a ubiquitous commodity chemical, this compound is accessible through several fine chemical suppliers who specialize in building blocks for research and development. The compound is typically available in research quantities, ranging from milligrams to several grams.

Decision Workflow: Procurement & Validation

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-(Bromomethyl)cyclobutanecarboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Bromomethyl)cyclobutanecarboxylic acid, a key building block in modern drug discovery and organic synthesis. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore theoretical predictions based on molecular structure, outline robust experimental protocols for accurate solubility determination, and discuss the practical implications for reaction chemistry, purification, and formulation.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its rigid cyclobutane core imparts a unique three-dimensional character to molecules, while the carboxylic acid and bromomethyl groups offer versatile handles for a variety of chemical transformations. Understanding its solubility in different organic solvents is paramount for its effective use, influencing everything from reaction kinetics and yield to the ease of purification and the development of final formulations. This guide provides the necessary theoretical framework and practical methodologies to empower researchers in their work with this valuable compound.

Physicochemical Properties and Solubility Predictions

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a useful starting point for predicting solubility.[1][2]

Molecular Structure Analysis:

-

Polarity: The presence of a highly polar carboxylic acid group (-COOH) and a moderately polar bromomethyl group (-CH2Br) imparts a significant degree of polarity to the molecule. The carboxylic acid moiety is capable of acting as both a hydrogen bond donor and acceptor.

-

Nonpolar Regions: The cyclobutane ring and the methylene group constitute the nonpolar portion of the molecule.

-

Predicted Solubility: Based on its structure, this compound is expected to be most soluble in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility is likely to be lower in nonpolar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, readily solvating the polar carboxylic acid group. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone | Moderate to High | These solvents have high dipole moments and can solvate the polar functional groups of the solute, though they lack hydrogen bond donating ability. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Insoluble | The large difference in polarity between the solute and these solvents results in weak solute-solvent interactions, making dissolution energetically unfavorable.[3][4][5] |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is crucial for accurate and reproducible scientific work. Two common methods are presented below: a qualitative approach for rapid screening and a quantitative method for precise measurements.

Qualitative Solubility Determination: A Rapid Screening Method

This method provides a quick assessment of a compound's solubility in various solvents.

Protocol:

-

Preparation: Dispense approximately 10 mg of this compound into separate, clean, and dry small test tubes or vials.

-

Solvent Addition: To each tube, add 0.5 mL of the test solvent.

-

Observation: Vigorously agitate the mixture for 1-2 minutes at ambient temperature.

-

Classification: Observe the mixture.

-

Soluble: A clear, homogenous solution is formed.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the undissolved solid has settled. Alternatively, centrifugation can be used to expedite this process.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range.

-

Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

Caption: Step-by-step quantitative solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[6] This is because the dissolution process is often endothermic.

-

pH (in aqueous or protic solvents): The carboxylic acid group can be deprotonated to form a carboxylate salt. This salt form is generally much more soluble in polar solvents than the neutral acid. Therefore, increasing the pH of a solution containing this compound will likely increase its solubility.

-

Presence of Water: In some organic solvents, the presence of small amounts of water can significantly increase the solubility of carboxylic acids.[7] This is due to the formation of hydrogen-bonded networks between water, the organic solvent, and the carboxylic acid.

Practical Applications and Troubleshooting

A thorough understanding of the solubility of this compound is critical for:

-

Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Crystallization and Purification: The differential solubility of the compound and its impurities in various solvents is the basis for purification by crystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal.

-

Formulation Development: For pharmaceutical applications, selecting appropriate solvents or co-solvent systems is essential for creating stable and bioavailable formulations.

Troubleshooting Common Solubility Issues:

-

Low Solubility: If the compound exhibits low solubility in a desired solvent, consider gentle heating (if the compound is thermally stable), sonication, or the use of a co-solvent.

-

Precipitation During Reaction: If the product of a reaction is less soluble than the starting material, it may precipitate out of solution. This can be addressed by using a larger volume of solvent or a different solvent system.

Conclusion

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Physical Properties of Carboxylic Acids.

- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.

- Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- Experiment: Solubility of Organic & Inorganic Compounds. Course Hero.

- How to determine the solubility of a substance in an organic solvent ?

- Physical Properties of Carboxylic Acids. eCampusOntario Pressbooks.

- PubChemLite - this compound (C6H9BrO2). PubChem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

A Guide to the Strained World: The Discovery, History, and Application of Cyclobutane-Containing Compounds

Introduction

In the landscape of organic chemistry, the cyclobutane ring stands as a testament to the initial defiance and eventual embrace of molecular strain. For early chemists, the concept of forcing carbon atoms into a constrained four-membered ring was a topic of considerable debate, seemingly violating the established principles of tetrahedral geometry.[1][2] Yet, the successful synthesis and characterization of cyclobutane opened a new chapter in chemical sciences, revealing a world of unique reactivity and conformational behavior driven by its inherent ring strain.[3] This guide provides an in-depth exploration of the cyclobutane motif, from its landmark first synthesis to its modern-day applications as a critical building block in medicinal chemistry and materials science. We will delve into the historical context of its discovery, the evolution of synthetic methodologies, its surprising presence in natural products, and its strategic use by researchers and drug development professionals to solve complex molecular challenges. The rigid, puckered structure of cyclobutane offers a unique tool for molecular design, enabling chemists to lock molecules into bioactive conformations, modulate physicochemical properties, and create novel chemical architectures.[4]

The Dawn of a Strained Ring: Early Synthesis and Structural Elucidation

The late 19th and early 20th centuries were a period of foundational exploration in cyclic chemistry. While five- and six-membered rings were well-understood, the existence of smaller, more strained systems was largely theoretical.[2] The prevailing Baeyer strain theory suggested that the significant deviation from the ideal 109.5° tetrahedral bond angle would render a four-membered ring highly unstable.

This theoretical barrier was overcome in 1907 when Richard Willstätter and James Bruce reported the first successful synthesis of cyclobutane itself.[5][6] Their approach was elegantly simple: the hydrogenation of cyclobutene using a nickel catalyst. This seminal work provided incontrovertible proof that the four-membered carbocycle could exist.

Initial assumptions pictured cyclobutane as a flat, planar square. However, this conformation would impose severe torsional strain due to the eclipsing of all eight hydrogen atoms.[4] Later, detailed structural studies using electron diffraction revealed a different reality. The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate this torsional strain, even at the cost of slightly increased angle strain.[1][4][7] This puckering results in a dynamic equilibrium between two equivalent bent conformations.

Caption: Dynamic equilibrium of the puckered "butterfly" conformations of cyclobutane.

This non-planar structure is a defining feature, influencing the molecule's reactivity and its utility in modern chemistry. The inherent strain energy of the ring, approximately 26.3 kcal/mol, is a key thermodynamic driver for many of its characteristic reactions.[6]

| Property | Cyclobutane (C₄H₈) | n-Butane (C₄H₁₀) |

| C-C Bond Length | ~1.55-1.57 Å[7] | ~1.53 Å |

| Internal C-C-C Angle | ~88° | ~112° |

| Dihedral Angle | ~20-30° (puckered)[7][8] | 180° (anti), 60° (gauche) |

| Strain Energy | ~26.3 kcal/mol[6] | ~0 kcal/mol |

Landmark Synthetic Methodologies

The journey from a laboratory curiosity to a versatile building block was paved by the development of reliable and stereocontrolled methods for constructing the cyclobutane ring.

[2+2] Photocycloaddition

The [2+2] cycloaddition of two alkene moieties is arguably the most powerful and widely used method for synthesizing cyclobutane rings.[3][4] According to the Woodward-Hoffmann rules, the thermal suprafacial cycloaddition of two simple alkenes is symmetry-forbidden. However, upon photochemical excitation, the reaction becomes symmetry-allowed, proceeding through a triplet excited state to form the cyclobutane product.[9]

This method is particularly valuable for its ability to rapidly generate molecular complexity and for its applicability in intramolecular variants to create bicyclic systems.[9]

Caption: General workflow for a photochemical [2+2] cycloaddition reaction.

Experimental Protocol: Photochemical [2+2] Cycloaddition of an Enone

-

Objective: To synthesize a cyclobutane ring via a Lewis acid-catalyzed intermolecular [2+2] cycloaddition.

-

Rationale: Enones are excellent substrates for photocycloadditions because their n-π* transition is readily accessible with standard UV lamps.[9] The use of a visible light photocatalyst, such as Ru(bipy)₃Cl₂, allows the reaction to proceed under milder conditions with visible light, reducing the potential for side reactions.[10]

-

Procedure (Representative):

-

In a quartz reaction vessel, dissolve the enone substrate (1.0 eq) and the alkene partner (1.5-2.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane).

-

Add the photocatalyst, such as Ru(bipy)₃Cl₂ (1-2 mol%).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the triplet excited state.

-

Seal the vessel and place it in front of a visible light source (e.g., a blue LED lamp).

-

Irradiate the mixture with stirring at room temperature for the time determined by reaction monitoring (e.g., TLC or GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to isolate the cyclobutane adduct.

-

Ketene [2+2] Cycloaddition

Unlike simple alkenes, ketenes possess a unique electronic structure that allows them to undergo thermal [2+2] cycloadditions with alkenes.[3][5] This reaction is a powerful tool for the synthesis of cyclobutanones, which are versatile intermediates that can be further functionalized.[11][12] The reaction proceeds through a concerted, antarafacial-suprafacial pathway, which is thermally allowed and often highly stereoselective.[9]

Dehalogenation of 1,4-Dihalobutanes

A classical and historically significant method for forming the cyclobutane ring involves the intramolecular Wurtz-type reaction. Treating a 1,4-dihalobutane with a reducing metal, such as zinc or sodium, induces a reductive cyclization to form the C1-C4 bond, yielding cyclobutane.[5] While less common in modern complex synthesis due to functional group tolerance issues, it remains a fundamental and illustrative method for ring formation.

Cyclobutanes in Nature's Blueprint

Despite its inherent strain, the cyclobutane motif is not absent from the natural world. Nature has evolved specific enzymatic machinery to construct and utilize this strained ring for unique biological functions.

-

Ladderanes: A striking example is found in the anammox bacteria, which perform anaerobic ammonia oxidation. These bacteria possess highly unusual ladder-like lipids, termed "ladderanes," which are composed of multiple fused cyclobutane rings.[5] One such molecule, pentacycloanammoxic acid, contains five fused cyclobutane units. This incredibly dense and rigid lipid structure forms a membrane believed to be impermeable, protecting the organism from the toxic hydrazine intermediate involved in its metabolism.[5]

-

Cyclobutane Pyrimidine Dimers (CPDs): In the realm of biochemistry, cyclobutane rings are famously formed in DNA as a result of UV radiation damage.[5] The absorption of UV light by adjacent pyrimidine bases (most commonly thymine) can trigger a photochemical [2+2] cycloaddition, linking them together to form a cyclobutane pyrimidine dimer (CPD).[5][6] These CPDs create a lesion that distorts the DNA helix, blocking replication and transcription. Fortunately, organisms have evolved sophisticated repair mechanisms, such as photolyase enzymes and nucleotide excision repair, to specifically recognize and excise these damaging adducts.[5]

The Cyclobutane Motif in Modern Science

The unique structural and reactive properties of the cyclobutane ring have made it an increasingly valuable tool for chemists, particularly in the field of drug discovery.

Applications in Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate can have profound and beneficial effects on its pharmacological properties.[6]

-

Conformational Rigidity: The puckered and rigid nature of the cyclobutane ring can act as a "conformational lock." By replacing a flexible alkyl chain with a cyclobutane scaffold, medicinal chemists can restrict the number of accessible conformations of a molecule.[4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency and selectivity.

-

Bioisosteric Replacement: The cyclobutane ring serves as an effective bioisostere for other common chemical groups. For example, it can replace a gem-dimethyl group or a benzene ring to explore new chemical space, improve metabolic stability, or fine-tune properties like solubility and lipophilicity.[4]

-

Vectorial Properties: The defined three-dimensional geometry of substituted cyclobutanes allows for precise positioning of functional groups in space, making it an excellent scaffold for designing molecules that interact with specific pockets or residues in a protein active site.

As of early 2021, there were at least 39 drug candidates in preclinical or clinical development that contained a cyclobutane ring, highlighting its growing importance in the pharmaceutical industry.[6] An early and prominent example is the anticancer drug Carboplatin, where a cyclobutane dicarboxylate ligand chelates the platinum center, modulating its reactivity and toxicity profile compared to its predecessor, Cisplatin.[6]

Conclusion

From a theoretical impossibility to a cornerstone of modern synthetic and medicinal chemistry, the cyclobutane ring has completed a remarkable journey. Its discovery by Willstätter challenged the chemical dogmas of the time and forced a deeper understanding of molecular strain and bonding. The subsequent development of powerful synthetic methods, especially the [2+2] cycloaddition, has transformed this strained ring from a chemical curiosity into a readily accessible and highly valuable building block. Today, the cyclobutane motif is strategically employed by scientists to build complex natural products, design next-generation pharmaceuticals, and engineer novel materials. Its unique conformational rigidity and predictable three-dimensional structure ensure that the humble four-membered ring will continue to be a source of innovation and discovery for years to come.

References

-

Title: Cyclobutane - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Molecular Structure of Cyclobutane Source: Caltech Authors URL: [Link]

-

Title: Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier Source: PubMed URL: [Link]

-

Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PubMed Central (PMC) URL: [Link]

-

Title: Structural Formula for Cyclobutane (and molecular formula) Source: YouTube URL: [Link]

-

Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: ACS Publications URL: [Link]

-

Title: 29 Cyclobutane Synthesis Source: Scribd URL: [Link]

-

Title: Cyclobutane | C4H8 | CID 9250 Source: PubChem - NIH URL: [Link]

- Title: Process of making cyclobutane Source: Google Patents URL

-

Title: Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions Source: ResearchGate URL: [Link]

-

Title: THE PREPARATION OF CYCLOBUTANE Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane Source: Journal of the American Chemical Society URL: [Link]

-

Title: Cyclobutane synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: ResearchGate URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclobutane - Wikipedia [en.wikipedia.org]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Molecular Structure of Cyclobutane [authors.library.caltech.edu]

- 8. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Cyclobutane synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Dichotomous Reactivity of the Bromomethyl Group in Cyclobutane Systems: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The cyclobutane motif is of increasing importance in medicinal chemistry, offering a unique three-dimensional scaffold that can impart desirable pharmacological properties.[1][2][3] The (bromomethyl)cyclobutane moiety, in particular, serves as a key building block for introducing this strained ring system into larger, more complex molecules. However, the reactivity of the bromomethyl group directly attached to a cyclobutane ring is not straightforward. It is governed by a delicate interplay of inherent ring strain, steric effects, and a profound propensity for carbocation rearrangement. This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group in cyclobutane systems, offering insights into the mechanistic underpinnings of its nucleophilic substitution, elimination, and radical reactions. By understanding these principles, researchers can better predict reaction outcomes and strategically design synthetic routes for the development of novel therapeutics.

The Cyclobutane Ring: A Foundation of Strain and Unique Conformation

The cyclobutane ring is characterized by significant ring strain, a consequence of both angle strain and torsional strain.[4][5][6][7] The internal C-C-C bond angles of approximately 90° deviate substantially from the ideal 109.5° for sp³ hybridized carbons, leading to what is known as Baeyer strain.[8] To alleviate some of the torsional strain that would arise from a perfectly planar conformation, cyclobutane adopts a puckered or "butterfly" conformation.[9][10] This puckering is a dynamic equilibrium, and the presence of substituents can influence the conformational preferences of the ring.[9][11]

This inherent strain has a profound impact on the reactivity of substituents attached to the cyclobutane ring. Reactions that lead to a release of this strain are often thermodynamically favored. Furthermore, the electronic nature of the C-C bonds within the cyclobutane ring has a slightly increased p-character, which can influence the stability of adjacent reactive intermediates.[12]

Nucleophilic Substitution Reactions: A Tale of Two Pathways and a Pervasive Rearrangement

Nucleophilic substitution at the bromomethyl group of (bromomethyl)cyclobutane can proceed through either an S(_N)2 or S(_N)1 mechanism, with the operative pathway being highly dependent on the reaction conditions and the structure of the substrate.[6][13][14]

The S(_N)2 Pathway: A Direct Approach

The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[11][13][14] This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.[6]

For (bromomethyl)cyclobutane, the primary nature of the electrophilic carbon would suggest a predisposition towards the S(_N)2 pathway. Steric hindrance from the adjacent cyclobutane ring is a factor to consider, but it is generally less significant than for more substituted alkyl halides.

Key Experimental Considerations for Favoring S(_N)2:

-

Nucleophile: Utilize a strong, negatively charged nucleophile (e.g., CN⁻, N₃⁻, RS⁻).

-

Solvent: Employ a polar aprotic solvent (e.g., DMSO, DMF, acetone) to enhance the nucleophilicity of the attacking species.

-

Temperature: Lower reaction temperatures can help to disfavor competing elimination reactions.

A prime example of the utility of (bromomethyl)cyclobutane in an S(_N)2-type reaction is in the synthesis of the opioid analgesic nalbuphine . In this synthesis, the nitrogen atom of noroxymorphone acts as a nucleophile, displacing the bromide from (bromomethyl)cyclobutane to form the final product.[15]

The S(_N)1 Pathway and the Inevitable Carbocation Rearrangement

The S(_N)1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.[11][13][14] This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations.[6]

While a primary alkyl halide like (bromomethyl)cyclobutane would typically be expected to be unreactive under S(_N)1 conditions due to the instability of the primary carbocation, the cyclobutylmethyl cation is a special case. This cation is extraordinarily prone to rearrangement through ring expansion to form the more stable cyclopentyl cation.[16] This rearrangement is driven by the significant release of ring strain associated with the expansion from a four-membered to a five-membered ring.[16]

Computational studies have suggested that the cyclobutylmethyl cation may exist as a nonclassical, σ-delocalized species, which facilitates this rapid transformation.[16] In practice, completely preventing this rearrangement is extremely challenging.[16]

Consequences for Synthesis:

Any reaction of (bromomethyl)cyclobutane that proceeds under conditions favoring carbocation formation will likely yield a mixture of products, with the rearranged cyclopentyl derivatives often being the major components.[16]

Strategies to Mitigate Rearrangement in S(_N)1-type Reactions:

-

Temperature Control: Lowering the reaction temperature can disfavor the rearrangement pathway by reducing the energy available to overcome the activation barrier for ring expansion.[16]

-

Nucleophile Concentration: Increasing the concentration of the nucleophile can enhance the rate of trapping the initial primary carbocation before it has a chance to rearrange.

Diagram of Carbocation Rearrangement:

Caption: S(_N)1 reaction of (bromomethyl)cyclobutane leading to carbocation rearrangement.

Elimination Reactions: Competition and Regioselectivity

Elimination reactions of (bromomethyl)cyclobutane, leading to the formation of methylenecyclobutane, are always in competition with nucleophilic substitution.[17][18] The two primary elimination pathways are the E2 and E1 mechanisms.

The E2 Pathway: A Concerted Elimination

The E2 mechanism is a single-step, concerted reaction that requires a strong base to abstract a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously.[19][20]

Key Experimental Considerations for Favoring E2:

-

Base: A strong, sterically hindered base (e.g., potassium tert-butoxide) is often used to favor elimination over substitution.[18] The bulkiness of the base makes it a poor nucleophile but an effective proton abstractor.

-

Solvent: A less polar solvent can also favor elimination.

-

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[21]

The E1 Pathway: Rearrangement Prevails Again

Similar to the S(_N)1 reaction, the E1 mechanism proceeds through a carbocation intermediate.[20][22] Consequently, the E1 elimination of (bromomethyl)cyclobutane is also plagued by the facile rearrangement of the cyclobutylmethyl cation to the cyclopentyl cation.[16] This will lead to the formation of cyclopentene as a significant byproduct.[16]

Regioselectivity:

For elimination reactions that do proceed from the rearranged cyclopentyl cation, the major product is typically the more substituted alkene, in accordance with Zaitsev's rule .[10][21]

Diagram of Competing S(_N)1 and E1 Pathways: